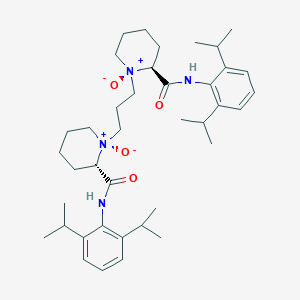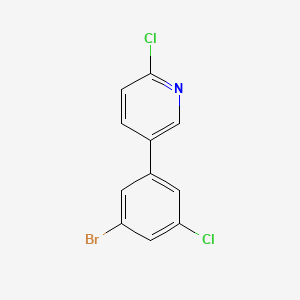
(3-Bromo-5-ethylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-ethylphenyl)methanol: is an organic compound with the molecular formula C9H11BrO . It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromine atom at the 3-position and an ethyl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (3-Bromo-5-ethylphenyl)methanol involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from 3-bromo-5-ethylbenzyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with formaldehyde to yield this compound.
Reduction of Ketones: Another method involves the reduction of 3-bromo-5-ethylacetophenone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Bromo-5-ethylphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, H2/Pd.
Substitution: Nucleophiles like OH-, NH2-, and others.
Major Products Formed:
Oxidation: 3-Bromo-5-ethylbenzaldehyde, 3-Bromo-5-ethylbenzoic acid.
Reduction: 3-Bromo-5-ethylbenzene.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-Bromo-5-ethylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated phenylmethanols on biological systems. It may serve as a model compound for investigating the interactions of brominated aromatic compounds with biological molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (3-Bromo-5-ethylphenyl)methanol involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in substitution, oxidation, or reduction reactions. In biological systems, its brominated phenyl ring may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Phenylmethanol: The parent compound without the bromine and ethyl substitutions.
3-Bromophenylmethanol: Similar structure but lacks the ethyl group.
5-Ethylphenylmethanol: Similar structure but lacks the bromine atom.
Uniqueness: (3-Bromo-5-ethylphenyl)methanol is unique due to the presence of both bromine and ethyl substituents on the phenyl ring. This combination of substituents imparts distinct reactivity and properties compared to its analogs, making it a versatile compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C9H11BrO |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(3-bromo-5-ethylphenyl)methanol |
InChI |
InChI=1S/C9H11BrO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5,11H,2,6H2,1H3 |
InChI Key |
NPFXJTRDIUDPSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


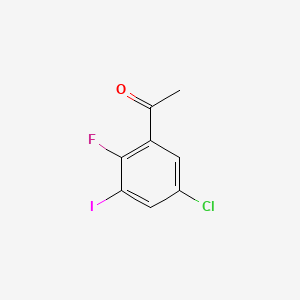


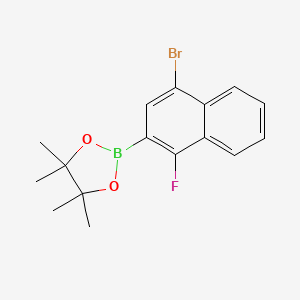
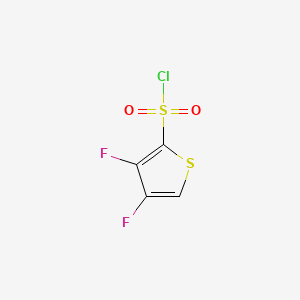
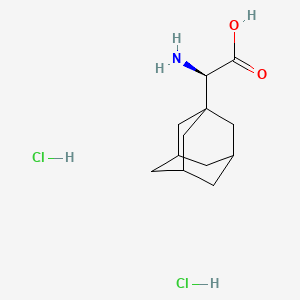


![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
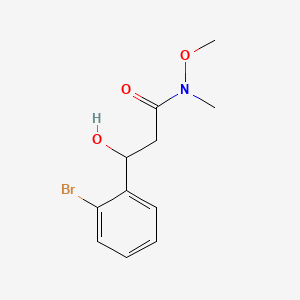
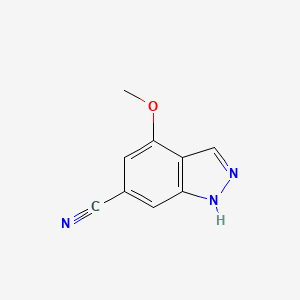
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)
